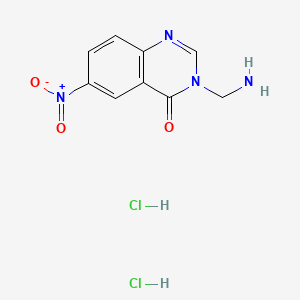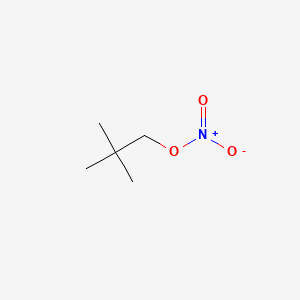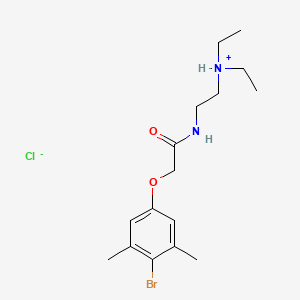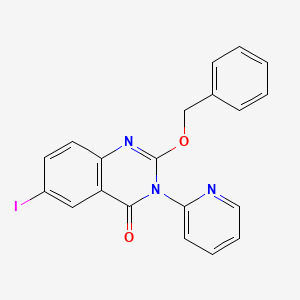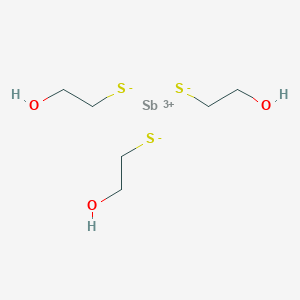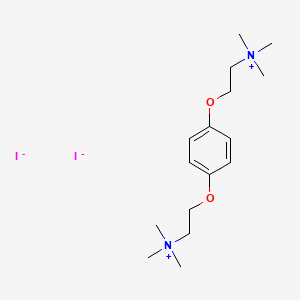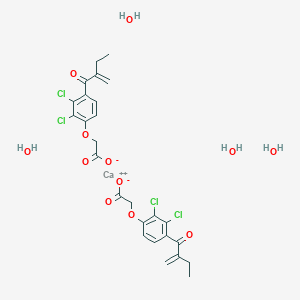
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(2-Mercaptoethanolato-o,s)antimony is an organometallic compound with the chemical formula Sb(SCH2CH2OH)3. It is a colorless to light yellow solid and is known for its unique properties and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris-(2-Mercaptoethanolato-o,s)antimony can be synthesized by reacting antimony hydroxide with 2-mercaptoethanol. The reaction typically takes place under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Sb(OH)3+3HSCH2CH2OH→Sb(SCH2CH2OH)3+3H2O
The reaction is carried out in a suitable solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of tris-(2-Mercaptoethanolato-o,s)antimony follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tris-(2-Mercaptoethanolato-o,s)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states or elemental antimony.
Substitution: The mercaptoethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions can produce a variety of antimony complexes .
Wissenschaftliche Forschungsanwendungen
Tris-(2-Mercaptoethanolato-o,s)antimony has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of antimony nanoparticles and other antimony-containing compounds.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of tris-(2-Mercaptoethanolato-o,s)antimony involves its interaction with molecular targets and pathways. The compound can bind to thiol groups in proteins and enzymes, affecting their function. This interaction can lead to the inhibition of bacterial and fungal growth, making it an effective antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Antimony tris(2-hydroxyethylmercaptide)
- Antimony tris(2-mercaptoethanolate)
- Antimony tris(2-mercaptoethanolato-O,S)
Uniqueness
Tris-(2-Mercaptoethanolato-o,s)antimony is unique due to its specific ligand arrangement and the resulting properties.
Eigenschaften
CAS-Nummer |
70969-69-6 |
|---|---|
Molekularformel |
C6H15O3S3Sb |
Molekulargewicht |
353.1 g/mol |
IUPAC-Name |
antimony(3+);2-hydroxyethanethiolate |
InChI |
InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |
InChI-Schlüssel |
SDAPCJALHMXUGR-UHFFFAOYSA-K |
Kanonische SMILES |
C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



